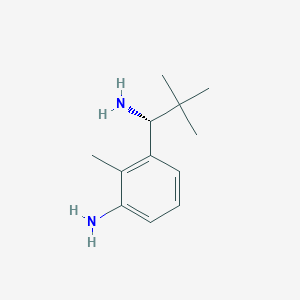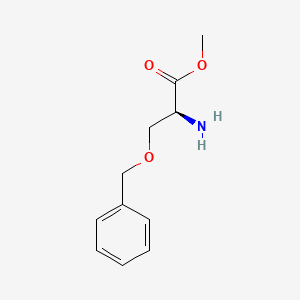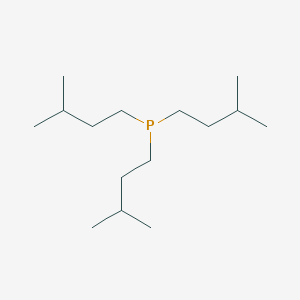
3-methoxy-N,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N,5-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-N,5-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
Industrial production of this compound typically involves the same alkylation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Nitroanilines, halogenated anilines, and other substituted derivatives.
Applications De Recherche Scientifique
3-Methoxy-N,5-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methoxy-N,5-dimethylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen atom but lacking the methoxy group.
3-Methoxy-N-methylaniline: Contains a methoxy group and one methyl group attached to the nitrogen atom.
2-Methoxy-N-methylaniline: Similar structure but with the methoxy group in a different position.
Uniqueness
3-Methoxy-N,5-dimethylaniline is unique due to the presence of both a methoxy group and two methyl groups attached to the nitrogen atom. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-methoxy-N,5-dimethylaniline |
InChI |
InChI=1S/C9H13NO/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6,10H,1-3H3 |
Clé InChI |
FYYCUOMESGVPBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
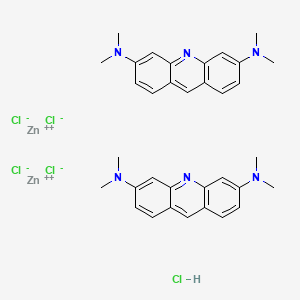
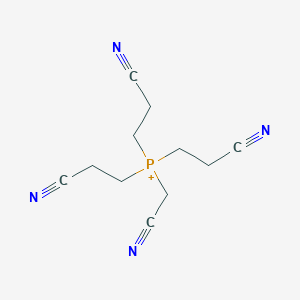
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
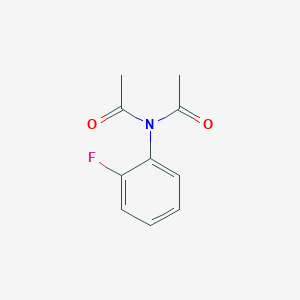
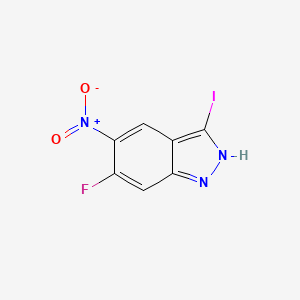

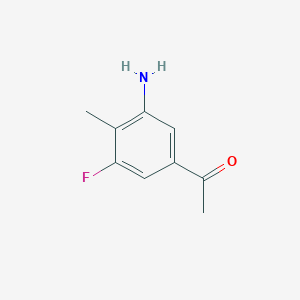
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)

